5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid
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Overview
Description
5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid is an organic compound that features an amino group, a methoxyphenyl group, and a ketone group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then subjected to further reactions to introduce the ketone and amino groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(4-methoxyphenyl)isoxazole
- 5-Amino-3-(4-chlorophenyl)isoxazole
- 3-Amino-5-(4-fluorophenyl)isoxazole
Uniqueness
5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its methoxyphenyl group and ketone functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
5-amino-3-(4-methoxyphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-10-4-2-8(3-5-10)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3,(H2,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOBZOCYRADJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001348019 |
Source
|
Record name | 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001348019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92410-39-4 |
Source
|
Record name | 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001348019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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